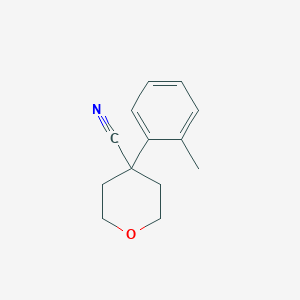

4-(o-Tolyl)tetrahydropyran-4-carbonitrile

Descripción

4-(o-Tolyl)tetrahydropyran-4-carbonitrile (CAS: 3648-76-8) is a tetrahydropyran derivative featuring an o-tolyl (2-methylphenyl) substituent at the 4-position and a nitrile group. It is commercially available with 97% purity (QG-3170, Combi-Blocks) and serves as a key intermediate in organic synthesis. For instance, it undergoes conversion to N,N-dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-carboxamide via Method D, achieving a 76% yield with confirmed structural integrity via NMR and HRMS . Its synthesis and functionalization highlight its utility in pharmaceutical and materials chemistry.

Propiedades

IUPAC Name |

4-(2-methylphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMKWPREAHUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile typically involves the reaction of o-tolyl-substituted aldehydes with tetrahydropyran derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(o-Tolyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydropyran ring into more oxidized forms.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include oxidized tetrahydropyran derivatives, amines, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

4-(o-Tolyl)tetrahydropyran-4-carbonitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues, emphasizing substituent variations and their implications:

Actividad Biológica

4-(o-Tolyl)tetrahydropyran-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews various studies that investigate its biological properties, synthesis, and mechanisms of action.

Chemical Structure and Synthesis

The compound this compound features a tetrahydropyran ring substituted with an o-tolyl group and a carbonitrile functional group. The synthesis typically involves multi-component reactions, which are efficient for generating complex heterocycles. These methods often utilize starting materials such as aromatic aldehydes and malononitrile, leading to the formation of various pyran derivatives with potential pharmacological activities .

Anticancer Properties

Numerous studies have evaluated the anticancer activity of compounds related to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound demonstrated notable inhibitory effects on cancer cell proliferation. For instance, derivatives showed IC50 values ranging from 0.25 to 0.59 µM against several human tumor cell lines, including HI-60, HOP-62, and MDA-MB-435 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7k | HI-60 | 0.25 |

| 7k | HOP-62 | 0.29 |

| 7l | MDA-MB-435 | 0.24 |

| 7l | UACC-62 | 0.48 |

The mechanism by which these compounds exert their anticancer effects often involves the disruption of key cellular pathways:

- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0/G1 phase. For example, one derivative was shown to inhibit CDK6 expression, which is crucial for cell cycle progression in cancer cells .

Case Studies

- Study on A549 Cell Line : A study focused on the morphological changes in the A549 lung cancer cell line after treatment with a specific derivative of tetrahydropyran. The results indicated significant alterations in cell morphology and viability, suggesting potent anti-proliferative activity .

- In Vivo Efficacy : In vivo experiments involving mouse models demonstrated that certain derivatives could effectively inhibit tumor growth, further validating their potential as therapeutic agents against cancer .

Q & A

Q. What are the optimized synthetic routes for 4-(o-Tolyl)tetrahydropyran-4-carbonitrile, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions under inert atmospheres. For example, a titanium-based catalyst system (e.g., Ti(O-iPr)₄) with trimethylsilyl cyanide (TMSCN) in NH₃/EtOH at controlled temperatures (-5°C to room temperature) yields intermediates like 4-aminotetrahydro-2H-pyran-4-carbonitrile, which can be further functionalized . Key parameters include solvent choice, temperature gradients, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the tetrahydropyran ring structure and substituent positions. High-Performance Liquid Chromatography (HPLC) validates purity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the nitrile (C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use PPE: nitrile gloves, chemical splash goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in a tightly sealed container in a cool, dry, ventilated area away from oxidizers. Spills should be absorbed with inert materials (e.g., silica gel) and disposed as hazardous waste .

Q. How stable is this compound under varying storage conditions?

It is thermally stable at room temperature but degrades upon prolonged exposure to moisture or light, releasing hazardous byproducts (e.g., hydrogen chloride). Stability tests via accelerated aging (40°C/75% RH) over 6 weeks show <2% degradation when stored in amber glass under nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect its photophysical properties?

Substituents on the tetrahydropyran ring or o-tolyl group alter π-conjugation and steric effects. For example, replacing the o-tolyl group with a 4-chlorophenyl moiety shifts MLCT (metal-to-ligand charge transfer) absorption bands by ~30 nm due to changes in the LUMO energy level. Emission spectra in CH₂Cl₂/CHCl₃ show blue shifts (e.g., 641 nm → 615 nm) with electron-withdrawing groups .

Q. How can computational modeling predict its reactivity in catalytic systems?

Density Functional Theory (DFT) calculations reveal that the nitrile group’s electrophilicity facilitates nucleophilic attacks, making it reactive in Pd-catalyzed cross-couplings. Solvent polarity (e.g., acetonitrile vs. THF) modulates transition-state energies, with polar aprotic solvents lowering activation barriers by 10–15 kcal/mol .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts)?

Q. What mechanisms explain aggregation-induced emission quenching observed in photophysical studies?

At concentrations >5 µM in DMF/MeOH/EtOH glass, π-π stacking between aromatic rings forms non-emissive dimers, reducing quantum yield (Φ from 0.45 → 0.12). Mitigate this by adding steric hindrance (e.g., tert-butyl groups) or using low-concentration samples (<1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.